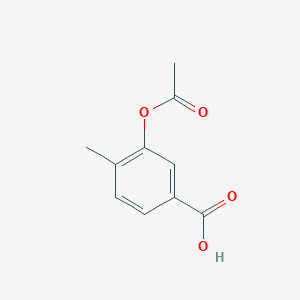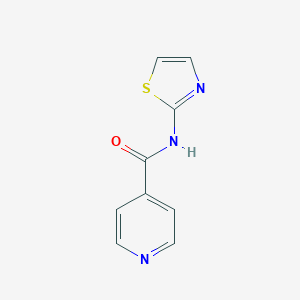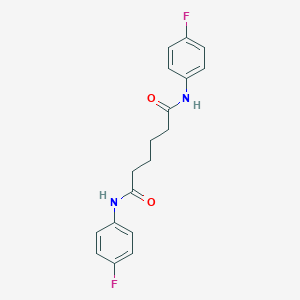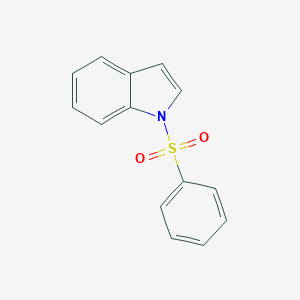
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of fungal cytochrome P450 enzymes and has been used to study the mechanism of action of these enzymes.
Mecanismo De Acción
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate inhibits fungal cytochrome P450 enzymes by binding to the heme iron of the enzyme and blocking the access of substrates to the active site. This leads to the inhibition of the enzyme's catalytic activity and the accumulation of toxic intermediates that can lead to cell death.
Biochemical and physiological effects:
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been shown to have potent antifungal activity against a wide range of fungal species. It has also been shown to have low toxicity in mammalian cells and is therefore a promising candidate for the development of new antifungal agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in lab experiments is its high potency and specificity for fungal cytochrome P450 enzymes. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the use of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate in scientific research. One direction is the development of new antifungal agents based on the structure of this compound. Another direction is the investigation of the role of cytochrome P450 enzymes in drug metabolism and drug interactions using this compound as a tool. Additionally, the use of this compound in the study of fungal secondary metabolites and biosynthesis is an area of potential future research.
Métodos De Síntesis
The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate involves the reaction of 2-(2,4-dichlorophenyl)-1H-imidazole-1-methanol with 1,3-dioxolane-4-carboxylic acid and benzoic acid in the presence of a coupling reagent such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting compound is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate has been used in scientific research to study the mechanism of action of fungal cytochrome P450 enzymes. It is a potent inhibitor of these enzymes and has been used to investigate the role of cytochrome P450 enzymes in drug metabolism, toxicology, and drug interactions. It has also been used to study the biosynthesis of fungal secondary metabolites and the development of new antifungal agents.
Propiedades
Número CAS |
70894-66-5 |
|---|---|
Nombre del producto |
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl benzoate |
Fórmula molecular |
C21H18Cl2N2O4 |
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-16-6-7-18(19(23)10-16)21(13-25-9-8-24-14-25)28-12-17(29-21)11-27-20(26)15-4-2-1-3-5-15/h1-10,14,17H,11-13H2/t17-,21-/m1/s1 |
Clave InChI |
OYTQFYBMBBVDPN-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@H](O[C@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC(=O)C4=CC=CC=C4 |
Otros números CAS |
70894-66-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B187377.png)






![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)

